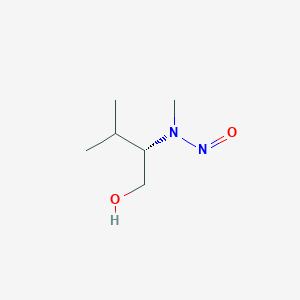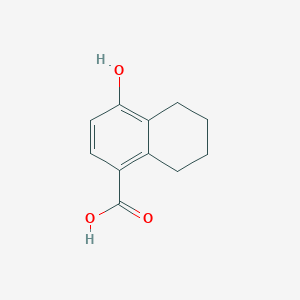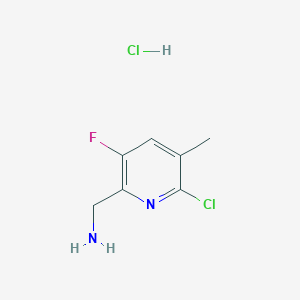
1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride is a synthetic molecule that has garnered significant attention in the scientific community due to its unique physical and chemical properties. This compound is classified as an agonist for the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel found in the central and peripheral nervous systems. The α7 nicotinic acetylcholine receptor plays a critical role in cognitive function, memory, learning, and neuroprotection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride can be synthesized through various methods, including reductive amination, nucleophilic substitution, and palladium-catalyzed coupling reactions. The compound can be characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide) . The reaction conditions vary depending on the specific reaction being performed but typically involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce corresponding oxides, while substitution reactions may yield various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly its interaction with the α7 nicotinic acetylcholine receptor.
Medicine: Investigated for its potential therapeutic effects on neurological disorders such as Alzheimer’s disease, schizophrenia, and depression.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride involves its interaction with the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, when activated by the compound, allows the flow of ions such as calcium and sodium into the cell. This ion flow triggers various intracellular signaling pathways that contribute to the compound’s effects on cognitive function, memory, learning, and neuroprotection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct physical and chemical properties. This unique structure allows it to interact selectively with the α7 nicotinic acetylcholine receptor, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C7H9Cl2FN2 |
|---|---|
Molekulargewicht |
211.06 g/mol |
IUPAC-Name |
(6-chloro-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H8ClFN2.ClH/c1-4-2-5(9)6(3-10)11-7(4)8;/h2H,3,10H2,1H3;1H |
InChI-Schlüssel |
CIOMKZWKOBFAHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1Cl)CN)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Difluoro-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]aceticacid](/img/structure/B13509814.png)
![Trimethyl[2-(2-methyloxiran-2-yl)ethynyl]silane](/img/structure/B13509821.png)
![3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B13509826.png)
![1-[(Piperidin-4-yloxy)methyl]cyclopropan-1-ol hydrochloride](/img/structure/B13509839.png)
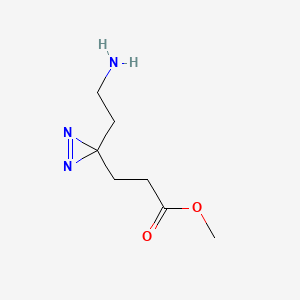
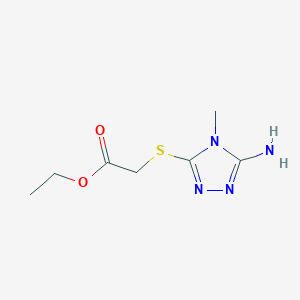
![3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate](/img/structure/B13509865.png)
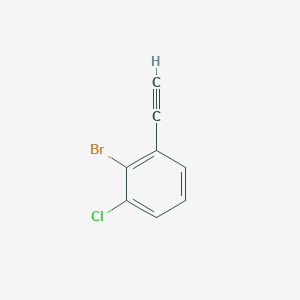
![2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13509891.png)
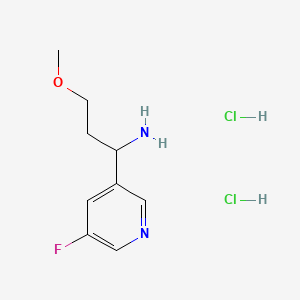
![2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B13509902.png)
